molecular formula C12H11N3O4S B2531713 5-Amino-1,2,3-thiadiazole-N-phenoxycarbonyl-4-carboxylic acid ethyl ester CAS No. 2037-81-2

5-Amino-1,2,3-thiadiazole-N-phenoxycarbonyl-4-carboxylic acid ethyl ester

Cat. No.: B2531713
CAS No.: 2037-81-2
M. Wt: 293.3
InChI Key: FCPHNPRVMWSGSK-UHFFFAOYSA-N
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Description

5-Amino-1,2,3-thiadiazole-N-phenoxycarbonyl-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H10N4O4S. It is known for its unique structure, which includes a thiadiazole ring, an amino group, and a phenoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2,3-thiadiazole-N-phenoxycarbonyl-4-carboxylic acid ethyl ester typically involves the reaction of 5-amino-1,2,3-thiadiazole-4-carboxylic acid with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2,3-thiadiazole-N-phenoxycarbonyl-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1,2,3-thiadiazole-N-phenoxycarbonyl-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1,2,3-thiadiazole-N-phenoxycarbonyl-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,2,3-thiadiazole-N-phenoxycarbonyl-4-carboxylic acid ethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its phenoxycarbonyl group, in particular, enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

ethyl 5-(phenoxycarbonylamino)thiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-2-18-11(16)9-10(20-15-14-9)13-12(17)19-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPHNPRVMWSGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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